molecular formula C8H14O5 B14736601 Dimethyl [(propan-2-yl)oxy]propanedioate CAS No. 5257-96-5

Dimethyl [(propan-2-yl)oxy]propanedioate

Cat. No.: B14736601
CAS No.: 5257-96-5
M. Wt: 190.19 g/mol
InChI Key: AGRGUOKWCUZXTJ-UHFFFAOYSA-N
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Description

Dimethyl [(propan-2-yl)oxy]propanedioate is an organic compound with the molecular formula C8H14O5. It is a diester derivative of malonic acid, where the ester groups are substituted with a propan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(propan-2-yl)oxy]propanedioate can be synthesized through the esterification of malonic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopropyl alcohol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Malonic acid and isopropyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dimethyl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl [(propan-2-yl)oxy]propanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler diester of malonic acid without the propan-2-yl substitution.

    Diethyl malonate: Another diester of malonic acid with ethyl groups instead of methyl groups.

    Dimethyl propargylmalonate: A diester with a propargyl group, offering different reactivity.

Uniqueness

Dimethyl [(propan-2-yl)oxy]propanedioate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to other malonate esters.

Properties

CAS No.

5257-96-5

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

dimethyl 2-propan-2-yloxypropanedioate

InChI

InChI=1S/C8H14O5/c1-5(2)13-6(7(9)11-3)8(10)12-4/h5-6H,1-4H3

InChI Key

AGRGUOKWCUZXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

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